molecular formula C21H19Cl2NO2 B1453413 7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160256-00-7

7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No.: B1453413
CAS No.: 1160256-00-7
M. Wt: 388.3 g/mol
InChI Key: SOGDIYYKGXGILL-UHFFFAOYSA-N
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Description

7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride (CAS: Not explicitly provided in evidence) is a quinoline-derived acyl chloride characterized by the following structural features:

  • Chlorine at position 7 of the quinoline ring.
  • Methyl group at position 7.
  • 3-Isobutoxyphenyl substituent at position 2.
  • Carbonyl chloride at position 4.

This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of amides, esters, and other derivatives via nucleophilic substitution reactions. Its commercial availability (e.g., Santa Cruz Biotechnology, sc-337314, $150/100 mg) underscores its relevance in pharmaceutical and materials research .

Properties

IUPAC Name

7-chloro-8-methyl-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2NO2/c1-12(2)11-26-15-6-4-5-14(9-15)19-10-17(21(23)25)16-7-8-18(22)13(3)20(16)24-19/h4-10,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGDIYYKGXGILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC(=CC=C3)OCC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201141485
Record name 7-Chloro-8-methyl-2-[3-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID201141485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160256-00-7
Record name 7-Chloro-8-methyl-2-[3-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160256-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-8-methyl-2-[3-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201141485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Quinoline Core

  • Method: Friedländer synthesis is the preferred approach to construct the quinoline skeleton.
  • Reaction: Condensation of an aniline derivative with a suitable carbonyl compound (typically a ketone or aldehyde) under acidic or basic catalysis.
  • Conditions: Acidic or basic catalysts, elevated temperatures, and sometimes solvent systems like ethanol or toluene.
  • Outcome: Formation of the 8-methylquinoline core with the correct substitution pattern.

Attachment of the 3-Isobutoxyphenyl Group

  • Method: Alkylation or nucleophilic substitution involving the phenyl ring.
  • Reagents: Isobutoxyphenyl derivatives are introduced using strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
  • Conditions: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), inert atmosphere (nitrogen or argon).
  • Outcome: Formation of the 2-(3-isobutoxyphenyl) substituent on the quinoline core.

Conversion of Carboxylic Acid to Carbonyl Chloride

  • Method: Transformation of the quinoline-4-carboxylic acid intermediate to the corresponding acyl chloride.
  • Reagents: Oxalyl chloride ((COCl)2) or thionyl chloride (SOCl2).
  • Conditions: Anhydrous conditions, often with catalytic amounts of dimethylformamide (DMF) to activate the reagent.
  • Outcome: Formation of the reactive carbonyl chloride group at the 4-position.

Summary Table of Preparation Steps

Step Number Reaction Step Reagents/Conditions Key Notes
1 Quinoline Core Formation (Friedländer synthesis) Aniline derivative + Carbonyl compound, acid/base catalyst, heat Builds the quinoline skeleton
2 Chlorination at 7-position SOCl2 or PCl5, reflux Selective introduction of chlorine atom
3 Alkylation with 3-isobutoxyphenyl NaH or KOtBu, anhydrous solvent, inert atmosphere Attaches isobutoxyphenyl group at position 2
4 Conversion of carboxylic acid to acyl chloride Oxalyl chloride or SOCl2, DMF catalyst, dry conditions Forms carbonyl chloride functional group

Industrial Scale Considerations

Industrial synthesis of this compound follows similar routes but incorporates process optimizations for scalability, yield, and purity:

  • Use of continuous flow reactors to enhance reaction control and safety.
  • Automated reagent addition and temperature control to minimize side reactions.
  • Advanced purification techniques such as recrystallization and chromatography to achieve high purity.
  • Waste management and solvent recycling to improve environmental sustainability.

Research Findings and Reaction Analysis

  • Reaction Efficiency: Friedländer synthesis is efficient for quinoline core formation but requires precise control of reaction conditions to avoid side products.
  • Chlorination Selectivity: SOCl2 and PCl5 provide effective chlorination, but reaction parameters must be optimized to prevent polychlorination.
  • Alkylation Challenges: The steric hindrance of the isobutoxy group demands strong bases and anhydrous conditions to achieve high substitution yield.
  • Acyl Chloride Formation: Oxalyl chloride is preferred for cleaner reactions and easier removal of by-products compared to SOCl2.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride: can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alcohols), bases (e.g., NaH, KOtBu), solvents (e.g., dichloromethane, toluene).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, acetic acid).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide, while reduction of the carbonyl chloride group would yield an alcohol or aldehyde.

Scientific Research Applications

7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride: has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections or cancer.

    Biological Studies: It can be used to study the interactions between quinoline derivatives and biological targets such as enzymes or receptors.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The chlorine and carbonyl chloride groups can interact with biological molecules, leading to the formation of covalent bonds or the disruption of normal biological functions.

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Reactivity and Solubility :

  • The carbonyl chloride in the target compound enables rapid derivatization, whereas analogs like the morpholinylcarbonyl derivative (CAS 669738-42-5) are less reactive but more stable .
  • The isobutoxy group (C4H9O) in the target compound increases lipophilicity compared to smaller substituents like methoxy (C1H3O) or halogens (e.g., dichlorophenyl), which may influence membrane permeability in biological systems .

Positional Isomerism: Chlorine at position 7 (target) vs.

Salt Forms and Stability :

  • The hydrochloride salt of the pyridinyl analog (CymitQuimica) offers improved stability and solubility in aqueous media compared to the neutral acyl chloride form .

Biological Activity

7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry and material science.

  • Molecular Formula : C21H20ClNO3
  • Molecular Weight : 388.29 g/mol
  • CAS Number : 1160256-00-7

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Quinoline Core : Achieved through Friedländer synthesis.
  • Chlorination : Utilizes thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
  • Alkylation : Alkylation with an isobutoxyphenyl derivative using sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
  • Carbonyl Chloride Formation : Conversion of a carboxylic acid group to a carbonyl chloride group using oxalyl chloride (COCl)2 or thionyl chloride (SOCl2) .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial and anticancer agent.

The compound's mechanism of action is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease pathways. The chlorine and carbonyl chloride groups facilitate interactions with biological molecules, potentially leading to covalent bond formation and disruption of normal cellular functions .

Antibacterial Activity

Research has demonstrated that quinoline derivatives exhibit significant antibacterial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The compound's effectiveness is attributed to its ability to interfere with bacterial DNA replication and protein synthesis .

Anticancer Properties

Studies have indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cells. It has been shown to inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of apoptotic pathways and inhibition of cell cycle progression .

Comparative Analysis with Similar Compounds

Compound NameStructural DifferencesBiological Activity
7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carbonyl chlorideMethoxy group instead of isobutoxyModerate antibacterial activity
7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chlorideEthoxy group instead of isobutoxyLower anticancer efficacy
7-Chloro-2-(3-propoxyphenyl)-8-methylquinoline-4-carbonyl chloridePropoxy group instead of isobutoxySimilar antibacterial properties

The variations in alkoxy groups significantly influence the reactivity and selectivity of these compounds, affecting their biological activity .

Applications in Medicinal Chemistry

The compound serves as a valuable building block in the synthesis of pharmaceuticals targeting bacterial infections and cancer therapies. Its ability to modify biological targets makes it a candidate for further development in drug discovery programs .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 7-chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride?

  • Methodology : Focus on optimizing reaction regioselectivity and protecting functional groups. For example, intermediate synthesis often involves coupling 3-isobutoxyphenylboronic acid derivatives with chlorinated quinoline precursors under Suzuki-Miyaura conditions. Ensure anhydrous environments and use catalysts like Pd(PPh₃)₄ to minimize side reactions .
  • Data Considerations : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using H-NMR and mass spectrometry. Yields can vary based on substituent positions; e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate synthesis achieved 63.69% yield after optimization .

Q. How can researchers validate the structural integrity of this compound?

  • Analytical Techniques :

  • Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl at C8, isobutoxy at C2-phenyl). Compare chemical shifts to analogs like 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid (δ 7.5–8.2 ppm for aromatic protons) .
  • Mass Spectrometry : Confirm molecular weight (e.g., 332.18 for a dichlorinated analog ) with high-resolution MS.
    • Crystallography : For advanced confirmation, analyze single-crystal X-ray structures to resolve intermolecular interactions (e.g., C–H⋯Cl hydrogen bonds observed in ethyl 7-chloro-4-hydroxyquinoline derivatives) .

Advanced Research Questions

Q. How can regioselectivity challenges in quinoline carbonyl chloride synthesis be addressed?

  • Mechanistic Insights : Regioselectivity in nucleophilic substitution (e.g., Cl⁻ displacement at C4) depends on steric and electronic factors. Computational modeling (DFT) can predict reactive sites. For example, electron-withdrawing groups at C8 (e.g., methyl) may direct acyl chloride formation at C4 .
  • Experimental Optimization : Use directing groups (e.g., methoxy at C3) or adjust solvent polarity. In hybrid quinoline-pyrazole syntheses, regioselective cyclization was achieved using ethanol under reflux .

Q. What strategies resolve contradictions in spectroscopic data for quinoline derivatives?

  • Case Study : Discrepancies in NMR shifts may arise from solvent effects or tautomerism. For example, 7-methoxy-4-methylquinoline hydrochloride shows distinct proton environments in DMSO vs. CDCl₃ .
  • Resolution Workflow :

Cross-validate with multiple techniques (e.g., IR for functional groups, UV-Vis for conjugation).

Compare to literature analogs (e.g., 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate has a logP of 2.5, indicating hydrophobic behavior ).

Re-crystallize to eliminate impurities affecting spectral clarity .

Q. How can computational methods enhance the design of derivatives targeting biological activity?

  • In Silico Approaches :

  • Docking Studies : Model interactions with biological targets (e.g., HGF/c-Met pathway for anticancer activity ).
  • QSAR Modeling : Correlate substituent effects (e.g., chloro vs. fluoro at C7) with bioactivity using descriptors like Hammett constants.
    • Validation : Synthesize top-scoring virtual hits (e.g., 7-chloro-2-(3,4,5-trimethoxyphenyl) derivatives ) and test in vitro.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride

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